molecular formula C14H21NO2 B1295344 2,5-di-tert-Butylnitrobenzene CAS No. 3463-35-2

2,5-di-tert-Butylnitrobenzene

Cat. No.: B1295344
CAS No.: 3463-35-2
M. Wt: 235.32 g/mol
InChI Key: LXBUSXRSPLOXCP-UHFFFAOYSA-N
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Description

2,5-di-tert-Butylnitrobenzene is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol It is characterized by the presence of two tert-butyl groups and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-di-tert-Butylnitrobenzene can be synthesized through the nitration of 1,4-di-tert-butylbenzene. The nitration process typically involves the reaction of 1,4-di-tert-butylbenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-di-tert-Butylnitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The tert-butyl groups can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or alkylating agents.

Major Products:

    Reduction: 2,5-di-tert-Butylaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,5-di-tert-Butylnitrobenzene is used in scientific research for various applications, including:

    Chemistry: As an intermediate in the synthesis of other organic compounds, particularly those with complex aromatic structures.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-di-tert-Butylnitrobenzene primarily involves its chemical reactivity due to the presence of the nitro group and tert-butyl groups. The nitro group is an electron-withdrawing group, which affects the electron density on the benzene ring and influences the compound’s reactivity in electrophilic and nucleophilic reactions. The tert-butyl groups provide steric hindrance, which can affect the compound’s interaction with other molecules and its overall stability.

Comparison with Similar Compounds

  • 2,4-di-tert-Butylnitrobenzene
  • 3,5-di-tert-Butylnitrobenzene
  • 2,5-di-tert-Butylaniline

Comparison: 2,5-di-tert-Butylnitrobenzene is unique due to the specific positioning of the tert-butyl and nitro groups on the benzene ring. This positioning influences its chemical reactivity and physical properties compared to other similar compounds. For example, 2,4-di-tert-Butylnitrobenzene and 3,5-di-tert-Butylnitrobenzene have different substitution patterns, which can lead to variations in their reactivity and applications. 2,5-di-tert-Butylaniline, on the other hand, is a reduction product of this compound and has different functional groups, leading to distinct chemical behavior and uses.

Properties

IUPAC Name

1,4-ditert-butyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-13(2,3)10-7-8-11(14(4,5)6)12(9-10)15(16)17/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBUSXRSPLOXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188202
Record name 2,5-Di-t-butylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3463-35-2
Record name 2,5-Di-t-butylnitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Di-t-butylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Di-tert-butylnitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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